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Introduction
Locked Nucleic Acid (LNA) modifications offer a powerful tool to enhance the properties of

aptamers, short single-stranded DNA or RNA molecules that bind to specific targets with high

affinity and specificity.[1][2] The defining feature of LNA is a methylene bridge that connects the

2'-oxygen and 4'-carbon of the ribose sugar, locking the nucleotide in a C3'-endo conformation.

This structural constraint pre-organizes the aptamer for binding, leading to several

advantageous characteristics. LNA-modified aptamers exhibit increased thermal stability,

enhanced nuclease resistance, and often improved binding affinities compared to their

unmodified counterparts, making them highly attractive candidates for therapeutic and

diagnostic applications.[3][4][5][6][7]

These application notes provide detailed protocols for the selection of LNA-modified aptamers

using Systematic Evolution of Ligands by Exponential Enrichment (SELEX) and their chemical

synthesis via solid-phase phosphoramidite chemistry.

Quantitative Data Summary
The incorporation of LNA monomers into aptamers leads to significant improvements in their

biophysical and biochemical properties. The following tables summarize key quantitative data

comparing LNA-modified aptamers to their conventional DNA or RNA counterparts.
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Table 1: Comparison of Binding Affinity (Dissociation Constant, Kd)

Aptamer
Target

Aptamer Type Kd (nM)
Fold
Improvement
with LNA

Reference

Tenascin-C RNA ~14 ~7x [4]

Tenascin-C
LNA-modified

RNA
~2 [4]

HIV-1 TAR RNA ~20
No significant

change
[3]

HIV-1 TAR
LNA/DNA

chimera
~20 [3]

Avidin DNA - 8.5x [6]

Avidin
LNA-modified

DNA
- [6]

Table 2: Comparison of Thermal Stability (Melting Temperature, Tm)

Aptamer/Duplex Tm (°C)
Increase with LNA
(°C)

Reference

Tenascin-C Aptamer

Stem
37 37 [8]

LNA-modified

Tenascin-C Aptamer

Stem

74 [8]

LNA/DNA chimera-

miniTAR complex
19.6 - [3]

DNA-miniTAR

complex
<10 >9.6 [3]
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Table 3: Comparison of Nuclease Resistance

Aptamer Type
Incubation
Conditions

% Remaining
Full-Length
Aptamer

Time Point Reference

RNA Aptamer

Cell culture

medium + 10%

FCS

0% 1 hour [3]

DNA Aptamer

Cell culture

medium + 10%

FCS

20% 20 hours [3]

LNA/DNA

Chimera

Cell culture

medium + 10%

FCS

~100% 20 hours [3]

2'F-modified

RNA Aptamer

25% Human

Plasma
<20% Minutes [9]

LNA and 2'F-

modified RNA

Aptamer

25% Human

Plasma
>80% 4 days [9]

Experimental Protocols
Protocol 1: Selection of LNA-Modified Aptamers via
SELEX
This protocol outlines the general steps for the in vitro selection of LNA-containing aptamers.

Key considerations include the design of the initial library and the use of polymerases capable

of amplifying LNA-containing sequences.

1. LNA-Modified Oligonucleotide Library Design and Synthesis:

Design a single-stranded DNA library consisting of a central random region (typically 20-40

nucleotides) flanked by constant primer binding sites.
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LNA modifications can be incorporated in several ways:

Post-SELEX Modification: Select an unmodified DNA or RNA aptamer first, and then

introduce LNA modifications into the final sequence. This is a common and straightforward

approach.[3][4]

LNA-spiked Library: Synthesize the initial library with a random incorporation of LNA

phosphoramidites at a defined percentage.

LNA in Primer Regions: Incorporate LNA bases into the constant primer regions to

enhance thermal stability during PCR.[5]

The library is synthesized using standard solid-phase phosphoramidite chemistry (see

Protocol 2).

2. SELEX Cycle:

The SELEX process involves iterative rounds of binding, partitioning, and amplification.

a. Binding:

Immobilize the target molecule on a solid support (e.g., magnetic beads, microtiter plates).

Prepare a binding buffer optimized for the target-aptamer interaction (e.g., PBS with MgCl₂).

Incubate the LNA-modified oligonucleotide library with the immobilized target to allow for

binding. Incubation times and temperatures should be optimized.

b. Partitioning:

Wash the solid support with binding buffer to remove unbound and weakly bound

oligonucleotides. The stringency of the washing steps can be increased in later rounds of

selection.[10]

Elute the target-bound oligonucleotides using a method that disrupts the binding interaction

(e.g., heat, high salt concentration, or a competitive ligand).

c. Amplification:
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Amplify the eluted sequences via PCR. It is crucial to use a polymerase that can efficiently

read and amplify templates containing LNA modifications. Some commercially available

polymerases have been shown to be effective.[11]

Optimize PCR conditions (annealing temperature, extension time, number of cycles) to

minimize PCR bias.[10]

For RNA aptamer selection, an additional in vitro transcription step is required after PCR.

d. Regeneration of Single-Stranded DNA:

Separate the strands of the double-stranded PCR product to generate a single-stranded

DNA pool for the next round of selection. This can be achieved using methods like

asymmetric PCR or lambda exonuclease digestion.[10]

3. Sequencing and Aptamer Characterization:

After several rounds of selection (typically 8-15), the enriched pool of oligonucleotides is

sequenced using high-throughput sequencing.

Bioinformatic analysis is used to identify and align enriched sequences.

Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using

surface plasmon resonance or fluorescence-based assays) and specificity.

Protocol 2: Solid-Phase Synthesis of LNA-Modified
Oligonucleotides
LNA-containing oligonucleotides are synthesized using standard automated phosphoramidite

chemistry with some modifications to account for the properties of LNA monomers.[12][13]

1. Reagents and Materials:

DNA synthesizer

LNA phosphoramidites (A, C, G, T)

Standard DNA or RNA phosphoramidites
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Solid support (e.g., controlled-pore glass)

Standard synthesis reagents: activator, capping reagents, oxidizing agent, deblocking

solution.

2. Synthesis Cycle:

The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles.

a. Deblocking (Detritylation):

The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the

solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes

the 5'-hydroxyl group for the next coupling step.[13]

b. Coupling:

The LNA phosphoramidite is activated by an activator (e.g., 4,5-dicyanoimidazole) and then

coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[14][15][16]

Note: LNA phosphoramidites are more sterically hindered than standard DNA

phosphoramidites and require a longer coupling time. A coupling time of 180-250 seconds is

recommended.[12]

c. Capping:

Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of

deletion mutants in subsequent cycles.[13]

d. Oxidation:

The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an

oxidizing agent (e.g., iodine solution).

Note: A longer oxidation time (e.g., 45 seconds) is recommended for LNA-containing

oligonucleotides.[12]

3. Cleavage and Deprotection:
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After the final synthesis cycle, the oligonucleotide is cleaved from the solid support.

The protecting groups on the nucleobases and the phosphate backbone are removed using

a deprotection solution (e.g., aqueous ammonia). It is advisable to avoid methylamine for

deprotection of oligos containing Me-Bz-C-LNA.[12]

4. Purification and Analysis:

The synthesized LNA-modified aptamer is purified using methods such as high-performance

liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[12][17][18]

The purity and identity of the final product can be confirmed by mass spectrometry.
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Caption: Workflow for the SELEX-based selection of LNA-modified aptamers.
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Caption: The cycle of solid-phase synthesis for LNA-modified oligonucleotides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]

2. basepairbio.com [basepairbio.com]

3. LNA/DNA chimeric oligomers mimic RNA aptamers targeted to the TAR RNA element of
HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

4. academic.oup.com [academic.oup.com]

5. In vitro selection of BNA (LNA) aptamers - PMC [pmc.ncbi.nlm.nih.gov]

6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7. ias.ac.in [ias.ac.in]

8. basepairbio.com [basepairbio.com]

9. researchgate.net [researchgate.net]

10. SELEX: Critical factors and optimization strategies for successful aptamer selection -
PMC [pmc.ncbi.nlm.nih.gov]

11. Amplification and Re-Generation of LNA-Modified Libraries - PMC [pmc.ncbi.nlm.nih.gov]

12. glenresearch.com [glenresearch.com]

13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

14. researchprofiles.ku.dk [researchprofiles.ku.dk]

15. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents
[patents.google.com]

16. WO2003006475A2 - Method for preparation of lna phosphoramidites - Google Patents
[patents.google.com]

17. ymcamerica.com [ymcamerica.com]

18. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [LNA-Modified Aptamers: Application Notes and
Protocols for Selection and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3182076?utm_src=pdf-custom-synthesis
https://www.jenabioscience.com/nucleotides-nucleosides/nucleotides-by-application/in-drug-discovery/selex-aptamer-modification
https://basepairbio.com/dna-aptamers-rna-aptamers/
https://pmc.ncbi.nlm.nih.gov/articles/PMC434442/
https://pmc.ncbi.nlm.nih.gov/articles/PMC434442/
https://academic.oup.com/nar/article/32/19/5757/1243700
https://pmc.ncbi.nlm.nih.gov/articles/PMC3771997/
https://pdfs.semanticscholar.org/6968/5faa5fc2c06749d33c300f3a72b9911224fa.pdf
https://www.ias.ac.in/article/fulltext/jbsc/037/02/0233-0241
https://basepairbio.com/wp-content/uploads/2018/11/Aptamer_Maturation_2018_Nov28.pdf
https://www.researchgate.net/publication/390742571_Lock_Protect_and_Bind_In_Vitro_Selection_of_LNA-modified_Aptamers_Using_a_Mutant_T7_RNA_Polymerase/fulltext/67fbb065d1054b0207d2f4ad/Lock-Protect-and-Bind-In-Vitro-Selection-of-LNA-modified-Aptamers-Using-a-Mutant-T7-RNA-Polymerase.pdf?origin=scientificContributions
https://pmc.ncbi.nlm.nih.gov/articles/PMC9788027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9788027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268865/
https://www.glenresearch.com/reports/gr16-24
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://researchprofiles.ku.dk/en/publications/preparation-of-lna-phosphoramidites/
https://patents.google.com/patent/EP1409497B1/en
https://patents.google.com/patent/EP1409497B1/en
https://patents.google.com/patent/WO2003006475A2/en
https://patents.google.com/patent/WO2003006475A2/en
https://www.ymcamerica.com/wp-content/uploads/2024/07/Analysis-and-Purification-of-Oligonucleotides_0124_USletter.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5577503/
https://www.benchchem.com/product/b3182076#lna-modified-aptamer-selection-and-synthesis
https://www.benchchem.com/product/b3182076#lna-modified-aptamer-selection-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b3182076#lna-modified-aptamer-selection-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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